3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
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Overview
Description
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule featuring multiple functional groups, including pyrazole, triazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the following key steps:
Formation of Pyrazole Derivative: : Starting with 3-methoxy-1-methyl-1H-pyrazole, it can be functionalized using various reagents to introduce the necessary substituents.
Triazole Ring Formation: : The pyrazole derivative can be reacted with appropriate reagents to form the triazole ring, specifically at the 4- and 5-positions.
Pyridine Ring Attachment:
Industrial Production Methods: Industrial-scale production requires optimized reaction conditions to ensure high yield and purity. Typically, this involves precise temperature control, use of catalysts, and solvent selection to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : This compound can undergo oxidation, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitrogen atoms in the triazole and pyrazole rings.
Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring or on the side chains.
Oxidizing Agents: : Hydrogen peroxide, peracids.
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Agents: : Halides, sulfonates.
Oxidation yields sulfoxides or sulfones.
Reduction can yield partially hydrogenated products.
Substitution can introduce various functional groups, modifying the compound's properties.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: It shows potential as a building block for designing molecules that interact with biological macromolecules, such as enzymes or receptors.
Medicine: Research into its derivatives indicates possible pharmaceutical applications, including antimicrobial and anticancer activities.
Industry: Its ability to undergo various chemical transformations makes it useful in materials science and catalysis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity or function. This interaction often involves binding to the active site or inducing conformational changes in the target molecule.
Comparison with Similar Compounds
Similar Compounds:
3-(((5-(3-methyl-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-ethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
Uniqueness: What sets 3-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific arrangement of the pyrazole, triazole, and pyridine rings confers unique properties that can be fine-tuned for different uses.
That's a detailed exploration of this compound! Fascinating, right?
Properties
IUPAC Name |
3-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)7-8-23-2)25-11-12-5-4-6-17-9-12/h4-6,9-10H,7-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNWHHSNZUGRJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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